molecular formula C15H12F3N5 B2977454 1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380177-14-8

1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2977454
CAS No.: 2380177-14-8
M. Wt: 319.291
InChI Key: YFTYXWZIIXENDF-UHFFFAOYSA-N
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Description

1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an azetidine ring and a benzodiazole moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in various fields.

Preparation Methods

The synthesis of 1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route begins with the condensation of trifluoromethylpyrimidine with azetidine, followed by cyclization to form the azetidinyl-pyrimidine intermediate. This intermediate is then subjected to further reactions to introduce the benzodiazole ring, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group and other substituents on the pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Cyclization: The azetidine ring can participate in cyclization reactions to form various cyclic derivatives.

Scientific Research Applications

1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of small molecules with biological targets.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent, due to its ability to modulate specific biological pathways.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can bind to its target, altering the target’s function and triggering downstream effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,2,3-triazole: This compound shares a similar core structure but differs in the presence of a triazole ring instead of a benzodiazole ring.

    1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-imidazole: Similar to the benzodiazole compound, but with an imidazole ring, leading to different chemical and biological properties.

    1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-thiazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5/c16-15(17,18)13-5-6-19-14(21-13)22-7-10(8-22)23-9-20-11-3-1-2-4-12(11)23/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTYXWZIIXENDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=N2)C(F)(F)F)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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